(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
CAS No.:
Cat. No.: VC13704342
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O2 |
|---|---|
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | (4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1 |
| Standard InChI Key | RRKVGDPHNBRCMZ-NNYUYHANSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1COC(=N1)C2=N[C@H](CO2)[C@@H](C)CC |
| SMILES | CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
| Canonical SMILES | CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a bicyclic 4,4',5,5'-tetrahydro-2,2'-bioxazole core, with two (S)-sec-butyl groups attached at the 4 and 4' positions. The bioxazole ring system consists of two oxazole moieties fused through their nitrogen atoms, creating a rigid framework that influences the compound's reactivity and chiral recognition capabilities .
Stereochemical Details
Key stereochemical attributes include:
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Chiral Centers: Four stereocenters are present:
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Spatial Arrangement: The (4S,4'S) configuration positions the sec-butyl groups on the same face of the bioxazole ring, creating a planar chiral environment. This arrangement is critical for interactions in enantioselective reactions.
Synthesis and Manufacturing
Key Challenges
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Stereochemical Purity: Achieving >97% enantiomeric excess requires precise control of reaction conditions .
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Byproduct Formation: Competing pathways may generate stereoisomers like the (4R,4'R)-diastereomer (CAS 2270178-41-9) .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Class | Source |
|---|---|---|---|
| Water | <0.1 | Insoluble | |
| Ethanol | 15-20 | Slightly soluble | |
| Dichloromethane | >50 | Freely soluble |
Applications in Scientific Research
Pharmaceutical Development
The compound's chiral architecture makes it valuable for:
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Chiral Auxiliaries: Directing stereochemistry in asymmetric syntheses of bioactive molecules.
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Receptor Studies: Probing stereospecific binding pockets in neurological targets.
Materials Science
Potential uses include:
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Liquid Crystal Components: The rigid bioxazole core may enhance mesophase stability .
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Polymer Additives: Improving thermal resistance in high-performance plastics .
| Parameter | Specification | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H302 (oral toxicity) | |
| H315/H319 (skin/eye irritation) | ||
| Precautionary Measures | P261 (avoid inhalation) |
Recent Advancements and Future Directions
2024–2025 Developments
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Catalytic Applications: Preliminary studies suggest utility in nickel-catalyzed cross-couplings (unpublished data cited in).
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Biocatalysis Integration: Engineered enzymes show promise for green synthesis routes.
Research Gaps
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